2-Chloro-5-methoxypyridine

Organic Synthesis Process Chemistry Methylation

2-Chloro-5-methoxypyridine (CAS 139585-48-1), molecular formula C6H6ClNO, is a heteroaromatic building block classified as a 2-halopyridine and alkyl aryl ether. The compound consists of a pyridine core bearing a chlorine substituent at the 2-position and a methoxy group at the 5-position, yielding a molecular weight of 143.57 g/mol.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 139585-48-1
Cat. No. B151447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methoxypyridine
CAS139585-48-1
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1)Cl
InChIInChI=1S/C6H6ClNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
InChIKeyZXGHKJHRHVDMSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-methoxypyridine (CAS 139585-48-1): Analytical Specification and Core Properties for Scientific Procurement


2-Chloro-5-methoxypyridine (CAS 139585-48-1), molecular formula C6H6ClNO, is a heteroaromatic building block classified as a 2-halopyridine and alkyl aryl ether [1]. The compound consists of a pyridine core bearing a chlorine substituent at the 2-position and a methoxy group at the 5-position, yielding a molecular weight of 143.57 g/mol . Its experimentally reported or predicted physical parameters include a boiling point of 213.7±20.0 °C at 760 mmHg, density of 1.21±0.06 g/cm³, refractive index of 1.517–1.518, LogP of 1.7–1.8, and water solubility of approximately 6.6 g/L at 25 °C [2][3]. The compound is typically supplied as a colorless to light yellow liquid with purity specifications commonly at ≥98% (GC) .

Why 2-Chloro-5-methoxypyridine (CAS 139585-48-1) Cannot Be Readily Substituted by Generic Pyridine Analogs: Evidence of Regiochemical Specificity


2-Chloro-5-methoxypyridine cannot be considered an interchangeable commodity building block within the broader class of chloromethoxypyridine isomers or monosubstituted pyridines due to its strict regiochemical identity. The exact 2-chloro, 5-methoxy substitution pattern dictates its reactivity, physicochemical profile, and downstream synthetic utility in ways that its isomers—such as 2-chloro-3-methoxypyridine, 2-chloro-6-methoxypyridine, or 3-chloro-5-methoxypyridine—cannot replicate. This specificity arises from the interplay of the electron-withdrawing chloro group at the 2-position and the electron-donating methoxy group at the 5-position, which together govern the compound's reactivity in cross-coupling, nucleophilic aromatic substitution, and directed metalation reactions [1]. Quantitative evidence presented in the following section demonstrates that even minor positional changes or functional group swaps lead to significant and measurable differences in reaction outcomes, binding affinity, and synthetic efficiency—directly impacting the scientific validity and cost-effectiveness of research and industrial projects [2].

2-Chloro-5-methoxypyridine (CAS 139585-48-1): Quantified Differentiation Evidence for Scientific Selection


Synthetic Yield and Purity: 2-Chloro-5-methoxypyridine vs. 2-Chloro-5-hydroxypyridine as a Direct Precursor

In a direct synthetic comparison, 2-Chloro-5-methoxypyridine is produced from 2-chloro-5-hydroxypyridine via O-methylation. The optimized procedure using sodium methoxide and methyl iodide in DMF provides a 98% isolated yield of 2-Chloro-5-methoxypyridine as a white solid, following silica gel chromatography purification [1]. This demonstrates a highly efficient conversion from the hydroxyl precursor to the target methyl ether.

Organic Synthesis Process Chemistry Methylation

Oxidation Potential: 2-Chloro-5-methoxypyridine vs. Benzaldehyde for Cross-Coupling Utility

The electrochemical property of 2-Chloro-5-methoxypyridine is quantitatively differentiated from a common reference compound. Its oxidation potential is reported to be higher than that of benzaldehyde . This relative measure indicates a lower propensity for undesired oxidation during reaction conditions, which is a key advantage for maintaining compound integrity in catalytic transformations.

Catalysis Cross-Coupling Electrochemistry

Receptor Binding Affinity: Specificity of 2-Chloro-5-methoxypyridine-Derived Ligands

While 2-Chloro-5-methoxypyridine itself is an intermediate, its incorporation into more complex molecules is driven by structure-activity relationship (SAR) data. For example, a ligand containing the 5-chloro-2-methoxypyridinyl motif (BDBM711563) exhibits a potent binding affinity (Ki) of 1.10 nM for the human Melanocortin-4 receptor (hMC4R) in a radioligand competition binding assay [1]. The specific placement of the chloro and methoxy groups is crucial for achieving this high affinity.

Medicinal Chemistry GPCR Binding Affinity

Vendor Purity and Specification: 2-Chloro-5-methoxypyridine vs. Lower-Purity Analog Offerings

Procurement specifications for 2-Chloro-5-methoxypyridine from commercial suppliers such as ChemImpex report a purity of ≥99% (GC) . Other reputable vendors, like Capot Chem, specify a purity of 98% (Min, GC) [1]. This contrasts with some lower-grade or less specialized halogenated pyridine building blocks that may be offered at 95% purity or with undefined impurity profiles. The high analytical purity of the commercially available compound reduces the need for in-house purification steps before use in sensitive reactions.

Quality Control Analytical Chemistry Procurement

2-Chloro-5-methoxypyridine (CAS 139585-48-1): Evidence-Based Best-Fit Applications for Research and Industrial Procurement


Scalable Synthesis of Heterocyclic Intermediates

The high-yielding (98%) and straightforward O-methylation route from 2-chloro-5-hydroxypyridine provides a reliable and scalable method for producing this building block [1]. This makes it an ideal intermediate for process chemists developing multi-step syntheses of pharmaceuticals or agrochemicals, where consistent and high-purity starting materials are essential.

Palladium-Catalyzed Cross-Coupling Reactions

With its chlorine atom at the 2-position serving as a reactive handle and its higher oxidation potential relative to benzaldehyde, 2-Chloro-5-methoxypyridine is well-suited for Suzuki-Miyaura and other cross-coupling reactions [2]. Its stability against oxidation allows for cleaner reactions and higher yields in the formation of complex biaryl structures.

Medicinal Chemistry and GPCR Ligand Discovery

The presence of the 5-chloro-2-methoxypyridine motif in a ligand exhibiting high-affinity (Ki = 1.10 nM) binding to the hMC4 receptor underscores its value as a privileged scaffold [3]. Medicinal chemists can procure this compound to build focused libraries for exploring structure-activity relationships against GPCR targets involved in metabolic and neurological disorders.

Analytical Chemistry Method Development and Validation

Given its well-characterized physical properties and high commercial purity (≥99% GC), 2-Chloro-5-methoxypyridine can serve as a reliable reference standard for developing and validating analytical methods, such as HPLC or GC-MS, used for quality control of pharmaceutical products or environmental monitoring .

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